2-[[2-(Trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[[2-(Trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.
Reaction Conditions: The intermediate is then subjected to various reaction conditions, including cyclization and substitution reactions, to form the final product. .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[[2-(Trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Antibacterial Activity: Some derivatives of this compound have demonstrated moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.
Pharmaceutical Development: Due to its chemical stability and biological activity, the compound is a candidate for the development of new therapeutic agents
Mechanism of Action
The mechanism of action of 2-[[2-(Trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target proteins is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibitory activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds also exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-[[2-(Trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and lipophilicity. This makes it a valuable candidate for drug development, particularly in targeting kinases involved in cancer proliferation .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)11-6-2-1-5-10(11)9-20-13(21)19-8-4-3-7-12(19)18-20/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDANVQASUWAWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)N3C=CC=CC3=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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